4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one
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Overview
Description
4-Bromo-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bromine atom, a furan ring, and an indolinone moiety. The spiro connection between the furan and indolinone rings imparts distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can then undergo further transformations to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
4-Bromo-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of 4-Bromo-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-2,5-dimethyl-2H-pyrazole-3-carboxylic acid
- Methyl 5-bromo-1H-indazole-6-carboxylate
Uniqueness
4-Bromo-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This spiro arrangement is less common compared to linear or fused ring systems, making this compound particularly interesting for research and industrial applications .
Properties
CAS No. |
870152-13-9 |
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Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
3-bromo-1',4-dimethylspiro[2H-furan-5,3'-indole]-2'-one |
InChI |
InChI=1S/C13H12BrNO2/c1-8-10(14)7-17-13(8)9-5-3-4-6-11(9)15(2)12(13)16/h3-6H,7H2,1-2H3 |
InChI Key |
ICUSAAZBFKHJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC12C3=CC=CC=C3N(C2=O)C)Br |
Origin of Product |
United States |
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